Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride
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Overview
Description
Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its cyclobutane ring structure, which is substituted with an amino group and a methyl ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.
Esterification: The carboxylic acid group is esterified using methanol in the presence of acid catalysts.
Hydrochloride Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize reaction conditions and scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutane ring provides a rigid framework that can influence the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate
- Ethyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate
- Methyl 1-amino-3-(2,2-dimethylpropyl)cyclopentane-1-carboxylate
Uniqueness
Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2,3)5-8-6-11(12,7-8)9(13)14-4;/h8H,5-7,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDLOVWWVXVOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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